2-(3,5-Difluorophenyl)ethanamine
Overview
Description
2-(3,5-Difluorophenyl)ethanamine is a chemical compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(3,5-Difluorophenyl)ethanamine consists of a two-carbon chain (ethanamine) attached to a phenyl ring, which has two fluorine atoms at the 3 and 5 positions . The InChI code for this compound is 1S/C8H9F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 .Physical And Chemical Properties Analysis
2-(3,5-Difluorophenyl)ethanamine has a molecular weight of 157.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a complexity of 109 . Its exact mass and monoisotopic mass are both 157.07030562 g/mol . The topological polar surface area is 26 Ų .Scientific Research Applications
Analytical Characterization of Hallucinogenic Derivatives
Research has been conducted on the analytical properties of hallucinogenic substances, including derivatives of "2-(3,5-Difluorophenyl)ethanamine". These studies have identified new hallucinogenic substances in seized drug samples, employing a variety of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to unequivocally identify the active components of these compounds. The findings have implications for forensic science and the understanding of novel psychoactive substances (Zuba & Sekuła, 2013); (Zuba, Sekuła, & Buczek, 2013).
Metabolism and Toxicology
Studies have also focused on the metabolism and toxicology of related compounds, providing insights into the cytochrome P450 enzymes involved in their metabolism. This research is crucial for understanding the pharmacokinetics and potential toxicological effects of these substances (Nielsen et al., 2017).
Neuropharmacology
Comparative neuropharmacological studies of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in rats have highlighted their potent agonistic effects on 5-HT2A receptors, contributing to the understanding of their hallucinogenic effects in humans (Elmore et al., 2018).
Synthetic Applications
Research has also been conducted on the synthesis and crystal chemistry of compounds involving fluorinated derivatives, demonstrating their applications in creating more efficient chemical reactions and materials. These studies provide valuable information for the development of new synthetic routes and materials with potential industrial applications (Luo et al., 2008); (Sakai et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-(3,5-difluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPAZHKOVLYSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394900 | |
Record name | 2-(3,5-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)ethanamine | |
CAS RN |
311346-60-8 | |
Record name | 3,5-Difluorobenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=311346-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-difluorophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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